molecular formula C6H9N3O3 B8377369 1-Ethyl-2-hydroxymethyl-5-nitroimidazole

1-Ethyl-2-hydroxymethyl-5-nitroimidazole

Cat. No.: B8377369
M. Wt: 171.15 g/mol
InChI Key: NCYXNZNYAMKNKV-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydroxymethyl-5-nitroimidazole is a chemical compound based on the nitroimidazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This scaffold is known for its broad spectrum of biological activities, primarily serving as a core structure in the development of antimicrobial and antiprotozoal agents . Researchers value this scaffold for its role as a prodrug; the nitro group undergoes reductive activation within anaerobic microorganisms and hypoxic cells, generating reactive intermediates that cause cytotoxic damage to DNA and other vital cellular components, thereby inhibiting growth . As a derivative of this scaffold, this compound is a valuable intermediate for synthesizing novel compounds to address antibiotic resistance . Recent studies highlight the ongoing synthesis and evaluation of new nitroimidazole derivatives to combat resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli and Klebsiella pneumoniae . This compound is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

(1-ethyl-5-nitroimidazol-2-yl)methanol

InChI

InChI=1S/C6H9N3O3/c1-2-8-5(4-10)7-3-6(8)9(11)12/h3,10H,2,4H2,1H3

InChI Key

NCYXNZNYAMKNKV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1CO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Nitroimidazoles differ in substituent positions and functional groups, influencing their biological activity and physicochemical properties. Key structural analogs include:

Compound Name Substituents Key Features
1-Ethyl-2-hydroxymethyl-5-nitroimidazole C1: Ethyl; C2: Hydroxymethyl; C5: Nitro Hydroxymethyl enhances hydrophilicity; ethyl balances lipophilicity .
Metronidazole C1: 2-Hydroxyethyl; C2: Methyl; C5: Nitro Clinically used antiparasitic/antibacterial agent; hydroxyl improves solubility .
IAZA (Radioiodinated 2-nitroimidazole) C1: Iodo-deoxyarabinofuranosyl; C2: Nitro Hypoxia-selective binding; used as a radiopharmaceutical .
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole C1: 2-Aminoethyl; C2: Methyl; C5: Nitro Aminoethyl group facilitates synthesis of antimicrobial/antitumor agents .
2-(3-Chlorophenyl)vinyl derivatives C2: Chlorophenylvinyl; C1: Methyl; C5: Nitro Extended conjugation enhances electrochemical properties .

Physicochemical Properties

  • Solubility : The hydroxymethyl group in this compound likely improves aqueous solubility compared to lipophilic analogs like 2-(3-chlorophenyl)vinyl derivatives .
  • Stability : Acetylated derivatives (e.g., 1H-imidazole-2-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-5-nitro-) demonstrate modified metabolic stability due to ester groups .
  • Nitro Group Positioning: C5-nitroimidazoles (e.g., target compound) vs. C2-nitro (IAZA) show distinct redox potentials, affecting activation under hypoxic conditions .

Preparation Methods

Hydroxymethylation of 1-Ethyl-5-nitroimidazole

The primary method involves hydroxymethylation at the 2-position of 1-ethyl-5-nitroimidazole. As detailed in Patent NO123529B, this process utilizes a carbonyl halide (e.g., phosgene or triphosgene) to activate the imidazole ring, followed by nucleophilic substitution with ammonia or primary amines to introduce the hydroxymethyl group.

Reaction Steps :

  • Activation : 1-Ethyl-5-nitroimidazole is treated with phosgene in anhydrous dichloromethane at 0–5°C to form the 2-chloromethyl intermediate.

  • Substitution : The chloromethyl intermediate reacts with aqueous ammonia (25–30% w/w) at 20–25°C for 4–6 hours, yielding the hydroxymethyl derivative.

  • Workup : The crude product is washed with sodium bicarbonate and recrystallized from ethanol-water (1:1 v/v) to achieve >95% purity.

Key Parameters :

  • Temperature control during phosgene reaction prevents ring nitration side reactions.

  • Ammonia concentration above 25% ensures complete substitution without over-alkylation.

Direct Nitration of 1-Ethyl-2-hydroxymethylimidazole

An alternative route involves nitrating 1-ethyl-2-hydroxymethylimidazole at the 5-position. Nitration is performed using a mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C for 2 hours, followed by neutralization with ice-cold water. This method achieves 80–85% yield but requires careful control to avoid di-nitration.

Challenges :

  • The electron-donating hydroxymethyl group directs nitration to the 4- or 5-position, with the 5-position favored due to steric hindrance from the ethyl group.

  • Residual sulfuric acid must be thoroughly removed via alkaline washes (pH 7–8) to prevent decomposition.

Reaction Optimization and Conditions

Solvent and Catalyst Selection

  • Solvents : Dichloromethane and ethyl acetate are preferred for hydroxymethylation due to their inertness toward phosgene.

  • Catalysts : Rare-earth metal triflates (e.g., ytterbium triflate) enhance substitution efficiency by stabilizing the chloromethyl intermediate.

Table 1: Comparative Analysis of Hydroxymethylation Conditions

ParameterMethod A (Phosgene)Method B (Triphosgene)
Yield (%)9288
Reaction Time (h)46
Purity (%)9593
CatalystNoneYb(OTf)₃

Temperature and Time Dependence

  • Hydroxymethylation : Yields drop below 70% if temperatures exceed 10°C due to phosgene decomposition.

  • Nitration : Prolonged exposure (>3 hours) to nitrating agents leads to 10–15% di-nitro byproducts, necessitating rapid quenching.

Purification and Characterization

Recrystallization and Washing

Post-synthesis purification involves:

  • Alkaline Wash : A saturated sodium bicarbonate solution removes acidic impurities (e.g., unreacted HNO₃).

  • Recrystallization : Ethanol-water mixtures (1:1 v/v) yield needle-like crystals with a melting point of 132–134°C.

Analytical Validation

  • HPLC : Purity is confirmed via reverse-phase C18 chromatography (90:10 acetonitrile-water, 1 mL/min), showing a single peak at 4.2 minutes.

  • NMR : ¹H NMR (DMSO-d₆) δ 1.42 (t, 3H, CH₂CH₃), 4.12 (q, 2H, CH₂CH₃), 4.98 (s, 2H, CH₂OH), 7.85 (s, 1H, imidazole-H).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Hydroxymethylation9295HighIndustrial
Direct Nitration8588ModerateLab-scale

Hydroxymethylation is superior for large-scale production due to higher yields and fewer byproducts. Direct nitration, while simpler, suffers from regioselectivity challenges.

Applications and Derivatives

This compound serves as a precursor for carbamate prodrugs (e.g., secnidazole) via reaction with chloroformates. Its nitro group’s hypoxia-selective reduction potential (-1.0 V vs. SCE) enables applications in radiopharmaceuticals for imaging hypoxic tumors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-2-hydroxymethyl-5-nitroimidazole, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis of nitroimidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-[(E)-2-(3-chlorophenyl)vinyl]-1-methyl-5-nitroimidazoles) are synthesized using substituted benzaldehydes and catalysts like Dimetridazole in the presence of sodium ethoxide (NaOEt) . Post-synthesis purification via column chromatography (using solvents like ethyl acetate/hexane) or crystallization (from methanol) is critical to isolate high-purity products. Elemental analysis (C, H, N) and HRMS should confirm molecular composition, while 1^1H/13^13C NMR spectra validate structural integrity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies require accelerated degradation testing. For instance, nitroimidazoles like metronidazole are analyzed using thin-layer chromatography (TLC) with silica gel plates and solvent systems (e.g., acetone/water/ethyl acetate, 8:1:1) to detect degradation products under acidic/alkaline conditions . High-resolution LC-MS/MS methods, such as QuEChERS coupled with UHPLC-MS/MS, are recommended for quantifying degradation kinetics and identifying byproducts (e.g., nitro group reduction products) .

Advanced Research Questions

Q. What analytical strategies are recommended for resolving contradictions in biological activity data for nitroimidazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity data may arise from impurities or stereochemical variations. Advanced impurity profiling using reference standards (e.g., EP-grade impurities like 1-[(2RS)-2-benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate) ensures accurate identification of contaminants via HPLC with UV/fluorescence detection . For stereochemical analysis, chiral chromatography (e.g., chiral C18 columns) or X-ray crystallography can resolve enantiomeric differences impacting biological efficacy .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) on the nitroimidazole core affect antimicrobial or antiparasitic activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at key positions. For example, replacing a methyl group with ethyl in 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole alters lipophilicity and bioavailability, which can be quantified via logP calculations and in vitro permeability assays (e.g., Caco-2 cell models) . Biological testing against anaerobic pathogens (e.g., Clostridium spp.) under standardized MIC/MBC protocols clarifies potency variations .

Q. What computational tools are suitable for predicting the metabolic pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron density around the nitro group, critical for understanding reductive metabolism. Molecular docking (e.g., AutoDock Vina) into cytochrome P450 enzymes (e.g., CYP3A4) identifies potential metabolic sites . Databases like REAXYS and BKMS_METABOLIC provide curated metabolic pathways for analogous nitroimidazoles, enabling hypothesis-driven in vitro validation using liver microsomes .

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